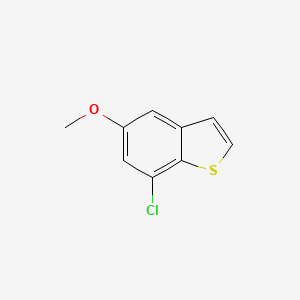
7-Chloro-5-methoxy-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzothiophenes, including 7-Chloro-5-methoxy-1-benzothiophene, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner. The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methoxy-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-5-methoxy-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzothiophene derivatives are explored for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives like sertaconazole inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, by blocking the 14α-demethylase enzyme. This leads to increased cellular permeability and ultimately cell death . The compound may also interact with other molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene ring.
Raloxifene: Used in the treatment of breast cancer and osteoporosis.
Uniqueness
The presence of both a chlorine atom and a methoxy group on the benzothiophene ring differentiates it from other benzothiophene derivatives and contributes to its unique properties .
Properties
Molecular Formula |
C9H7ClOS |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
7-chloro-5-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7ClOS/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 |
InChI Key |
CFTYFTPZQGETAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















